Cas no 885275-44-5 (Pyrazolo1,5-apyridine-3-carbothioic acid amide)

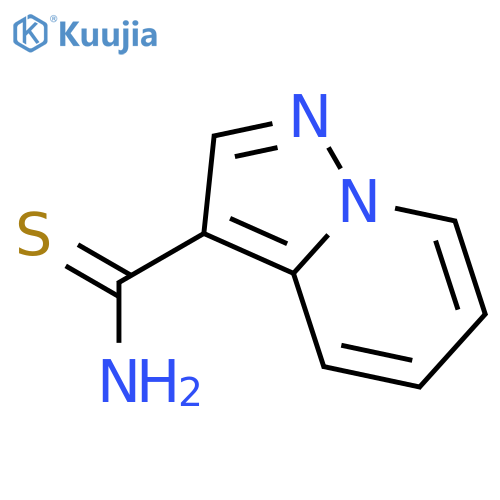

885275-44-5 structure

商品名:Pyrazolo1,5-apyridine-3-carbothioic acid amide

Pyrazolo1,5-apyridine-3-carbothioic acid amide 化学的及び物理的性質

名前と識別子

-

- Pyrazolo[1,5-a]pyridine-3-carbothioamide

- Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide

- Pyrazolo1,5-apyridine-3-carbothioic acid amide

-

- MDL: MFCD06739038

計算された属性

- せいみつぶんしりょう: 177.03600

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.5

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 75.41000

- LogP: 1.66880

Pyrazolo1,5-apyridine-3-carbothioic acid amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1009387-250mg |

Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |

885275-44-5 | 95% | 250mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009387-1g |

Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |

885275-44-5 | 95% | 1g |

$780 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0102-100mg |

Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |

885275-44-5 | 96% | 100mg |

1382.31CNY | 2021-05-08 | |

| TRC | P993860-50mg |

Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide |

885275-44-5 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-1838324-0.1g |

pyrazolo[1,5-a]pyridine-3-carbothioamide |

885275-44-5 | 0.1g |

$100.0 | 2023-09-19 | ||

| abcr | AB537715-500 mg |

Pyrazolo[1,5-a]pyridine-3-carbothioic acid amide; . |

885275-44-5 | 500MG |

€609.40 | 2022-07-29 | ||

| Enamine | EN300-1838324-0.5g |

pyrazolo[1,5-a]pyridine-3-carbothioamide |

885275-44-5 | 0.5g |

$109.0 | 2023-09-19 | ||

| Enamine | EN300-1838324-1.0g |

pyrazolo[1,5-a]pyridine-3-carbothioamide |

885275-44-5 | 1g |

$1572.0 | 2023-06-03 | ||

| Enamine | EN300-1838324-10.0g |

pyrazolo[1,5-a]pyridine-3-carbothioamide |

885275-44-5 | 10g |

$6758.0 | 2023-06-03 | ||

| Enamine | EN300-1838324-1g |

pyrazolo[1,5-a]pyridine-3-carbothioamide |

885275-44-5 | 1g |

$113.0 | 2023-09-19 |

Pyrazolo1,5-apyridine-3-carbothioic acid amide 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

885275-44-5 (Pyrazolo1,5-apyridine-3-carbothioic acid amide) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885275-44-5)Pyrazolo1,5-apyridine-3-carbothioic acid amide

清らかである:99%

はかる:5g

価格 ($):3002.0